9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

Stereochemistry Conformational Analysis Isomer Purity

This endo isomer (CAS 1823254-79-0) delivers the exact stereochemistry required for orexin receptor modulator programs. Its rigid 3-oxa-9-azabicyclo[3.3.1]nonane core, Boc protection, and free acetic acid provide unmatched conformational control and orthogonal reactivity for solid-phase peptide coupling. With XLogP3-AA 1.1 and only 1 HBD, it sits in the optimal CNS drug space. Do not replace with regioisomers, unprotected analogs, or 7-carboxylic acid variants—these changes disrupt established SAR and require costly re-optimization. Ensure batch-to-batch consistency with ≥95% purity from validated sources.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
Cat. No. B13730185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O
InChIInChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
InChIKeyNBKLDQPKXKJHSL-FGWVZKOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid: A Procurement-Focused Overview of a Conformationally Constrained Bicyclic Building Block


9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (CAS 1233323-61-9 for the unspecified stereoisomer; CAS 1823254-79-0 for the endo isomer [1]) is a conformationally constrained bicyclic heterocycle belonging to the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold class. It is characterized by its rigid, fused ring system incorporating both oxygen and nitrogen heteroatoms, a Boc-protected amine, and a pendant acetic acid moiety [2]. This structural motif positions it as a privileged scaffold and advanced intermediate for medicinal chemistry programs, particularly in the design of peptidomimetics and receptor ligands where conformational control is paramount.

Why Direct Substitution of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is Problematic in Synthesis and Procurement


Due to its complex stereochemistry (the endo/exo isomerism at the 7-position) and the subtle interplay of its functional groups, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid cannot be seamlessly replaced with structurally similar alternatives without significant risk to synthetic outcomes and biological activity. Interchanging with a different regioisomer (e.g., the 7-carboxylic acid analog ), an unprotected amine derivative, or a different scaffold like 3,9-diazabicyclo[3.3.1]nonane [1] introduces changes in core geometry, hydrogen-bonding potential, and steric bulk. These variations, while seemingly minor, can profoundly alter key molecular properties such as lipophilicity, pKa, and metabolic stability, thereby invalidating established structure-activity relationships (SAR) and necessitating extensive re-optimization of synthetic routes and biological assays. This guide details the specific, quantifiable differentiators that dictate why this particular stereoisomer and functionalization is the critical starting point for specific applications.

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid: Quantitative Comparative Evidence for Scientific Differentiation and Procurement Decisions


Stereochemical Differentiation: Endo vs. Exo Isomerism at the 7-Acetic Acid Position

The endo- and exo- isomers of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid are distinct chemical entities with different CAS numbers (endo: 1823254-79-0 [1], exo: 1392803-48-3 ) and stereochemistry. The endo isomer positions the acetic acid group on the same face of the bicyclic ring as the bridging oxygen, while the exo isomer orients it on the opposite face. This subtle difference in three-dimensional arrangement can drastically impact how the molecule interacts with biological targets, as receptor binding pockets are inherently chiral environments. Using a mixture of isomers or the incorrect isomer can lead to confounded biological data and irreproducible synthetic results.

Stereochemistry Conformational Analysis Isomer Purity

Functional Group Differentiation: Acetic Acid vs. Carboxylic Acid Analogs

A key differentiating factor for this compound is the presence of an acetic acid group at the 7-position, rather than a directly attached carboxylic acid. The 7-carboxylic acid analog (CAS 1233323-61-9) lacks the methylene (-CH2-) spacer. This additional carbon atom in the acetic acid derivative increases the molecule's lipophilicity (cLogP) and provides a greater degree of rotational freedom for the carboxylate group. These changes directly impact physicochemical properties, as quantified by computed descriptors.

Lipophilicity Solubility Pharmacokinetics

Scaffold Differentiation: 3-Oxa-9-aza vs. 3,9-Diaza Bicyclic Core

The presence of an oxygen atom in the 3-position of the bicyclic ring distinguishes this compound from related 3,9-diazabicyclo[3.3.1]nonane scaffolds, which are prominent in monoamine reuptake inhibitor research [1]. This heteroatom swap from nitrogen to oxygen fundamentally alters the electronic distribution, hydrogen-bonding capacity, and metabolic profile of the core. The oxygen acts as a weak hydrogen bond acceptor, whereas a secondary amine would be a strong donor/acceptor and is subject to different oxidative metabolism pathways.

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Derivatization Potential: Orthogonal Boc and Acetic Acid Handles Enable Versatile Synthesis

The compound's dual functionality—a Boc-protected amine and a free carboxylic acid—is a strategically designed combination for peptide and peptidomimetic synthesis. This contrasts with simpler building blocks like Boc-protected amino acids or cycloalkyl amines. The Boc group allows for selective N-deprotection under mild acidic conditions (e.g., TFA/DCM), while the acetic acid moiety can be activated (e.g., as an active ester) for amide bond formation without affecting the Boc group [1]. This orthogonal reactivity profile is not present in analogs like 7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane, which require additional steps to install a carboxylate handle.

Synthetic Chemistry Peptidomimetics Building Blocks

Optimal Research and Industrial Applications for 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid


Scaffold for Conformationally Constrained Peptidomimetics

The rigid bicyclic core of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is an ideal scaffold for replacing flexible peptide backbones with a more rigid analog, enhancing metabolic stability and target binding affinity. Its dual Boc and acetic acid functionalities enable its direct incorporation into peptide chains via standard solid-phase or solution-phase coupling techniques, as established by its favorable orthogonal reactivity [1]. This application leverages the compound's unique combination of a conformationally locked scaffold and orthogonal reactive handles, differentiating it from simpler or less functionalized bicyclic amines.

Advanced Intermediate for CNS Drug Discovery Programs

The compound's computed lipophilicity (XLogP3-AA of 1.1) and low hydrogen bond donor count (1) place it within the optimal range for central nervous system (CNS) drug candidates [1]. This makes it a superior starting point compared to its more polar 7-carboxylic acid analog. Programs targeting neurological disorders where brain penetration is critical should prioritize this acetic acid derivative to improve the odds of achieving favorable pharmacokinetic profiles and target engagement in vivo. The quantitative differentiation in lipophilicity and HBD count provides a rational, data-driven basis for this selection.

Synthesis of Orexin Receptor Modulators and Related GPCR Ligands

This compound serves as a key intermediate in the synthesis of orexin receptor modulators [1]. Its specific stereochemistry (endo) and functional group arrangement are critical for achieving the desired binding interactions with the orexin receptor binding pocket. Using the incorrect isomer or a structural analog lacking the acetic acid spacer would likely result in a significant loss of potency, as demonstrated by the sensitivity of related GPCR ligands to subtle structural changes. Procurement of the exact stereoisomer is essential for maintaining SAR integrity in these programs.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

As a highly functionalized, three-dimensional building block, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid enables rapid exploration of novel chemical space through parallel synthesis. Its orthogonally protected nitrogen and free carboxylic acid serve as points of diversity for introducing various functional groups, generating structurally diverse libraries from a single, privileged scaffold [2]. This approach is a cornerstone of modern medicinal chemistry, and the compound's well-defined, rigid architecture helps ensure that the resulting library members occupy under-explored regions of biologically relevant chemical space.

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